molecular formula C26H30N2O3 B1255439 1-(5-Isoquinolinylmethyl)-4-[(3-methoxyphenyl)methyl]-4-piperidinecarboxylic acid ethyl ester

1-(5-Isoquinolinylmethyl)-4-[(3-methoxyphenyl)methyl]-4-piperidinecarboxylic acid ethyl ester

Cat. No. B1255439
M. Wt: 418.5 g/mol
InChI Key: IPPZMTWLYBHXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-isoquinolinylmethyl)-4-[(3-methoxyphenyl)methyl]-4-piperidinecarboxylic acid ethyl ester is a member of piperidines.

Scientific Research Applications

  • Labeling and Efficacy of GABA Transporter Substances : Schirrmacher, R., et al. (2000) synthesized tritium-labeled compounds, including a similar structure to the compound , to evaluate the efficacy of potential GABA transporter substances in vitro. This research aids in understanding neurotransmitter transport mechanisms (Schirrmacher et al., 2000).

  • Synthesis of Fluorinated Derivatives : Research by Nosova, E., et al. (2002) involved synthesizing ethyl esters of quinolinecarboxylic acids. These studies contribute to the development of new compounds with potential pharmaceutical applications (Nosova et al., 2002).

  • Synthesis and Thermal Rearrangement Studies : Bradbury, R., et al. (1982) conducted studies on the synthesis and thermal rearrangement of similar compounds. These investigations provide insights into the chemical behavior and stability of these compounds under different conditions (Bradbury et al., 1982).

  • Investigation of Antimicrobial Activities : Fandaklı, S., et al. (2012) explored the antimicrobial activity of new 1,2,4-triazol-3-one derivatives. This research is crucial for discovering new antimicrobial agents (Fandaklı et al., 2012).

  • Antibacterial Activity of Quinoline Derivatives : Sheu, J., et al. (1998) synthesized and studied the antibacterial activity of quinoline derivatives. Such studies are significant in the field of drug development for treating bacterial infections (Sheu et al., 1998).

  • Synthesis of Atropisomeric Quinazolin-4-ones : Natsugari, H., et al. (2006) focused on the diastereoselective synthesis of atropisomeric quinazolin-4-ones. Their work contributes to the understanding of stereochemistry in medicinal chemistry (Natsugari et al., 2006).

properties

Product Name

1-(5-Isoquinolinylmethyl)-4-[(3-methoxyphenyl)methyl]-4-piperidinecarboxylic acid ethyl ester

Molecular Formula

C26H30N2O3

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 1-(isoquinolin-5-ylmethyl)-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C26H30N2O3/c1-3-31-25(29)26(17-20-6-4-9-23(16-20)30-2)11-14-28(15-12-26)19-22-8-5-7-21-18-27-13-10-24(21)22/h4-10,13,16,18H,3,11-12,14-15,17,19H2,1-2H3

InChI Key

IPPZMTWLYBHXSZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)OC

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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